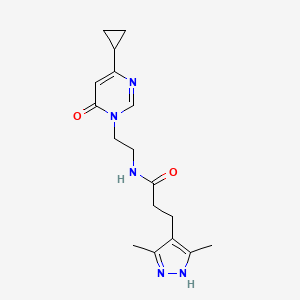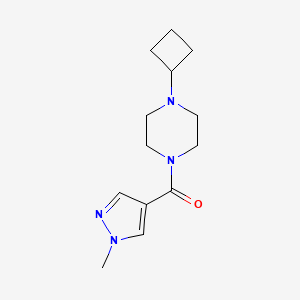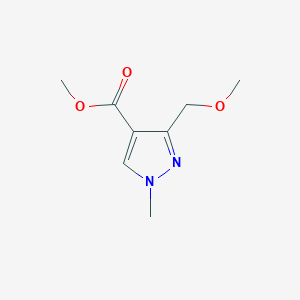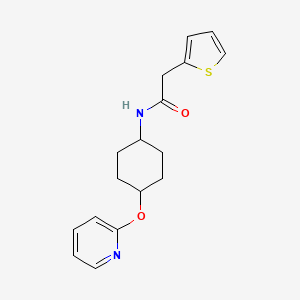![molecular formula C18H22N4O3 B2618951 (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415518-28-2](/img/structure/B2618951.png)
(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as MPMP, is a small molecule inhibitor of the protein kinase B-Raf. The protein kinase B-Raf is a key component in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. MPMP has been studied for its potential use in cancer treatment, as well as other diseases related to abnormal cell growth and proliferation.
作用机制
(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone inhibits the activity of B-Raf, a protein kinase that is involved in the MAPK pathway. The MAPK pathway is activated by various stimuli, such as growth factors, and is involved in cell proliferation, differentiation, and survival. Abnormal activation of the MAPK pathway has been linked to several diseases, including cancer. By inhibiting B-Raf, (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone blocks the activation of the MAPK pathway, leading to inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of B-Raf, (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to induce apoptosis (cell death) in cancer cells. (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone in lab experiments is its specificity for B-Raf. (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to inhibit B-Raf with high selectivity, which reduces the risk of off-target effects. However, one limitation of using (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another area of interest is the combination of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the use of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone in other diseases related to abnormal cell growth and proliferation, such as autoimmune diseases and cardiovascular diseases, is an area of potential research.
合成方法
The synthesis of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone involves several steps, including the reaction of 4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 6-methoxypyrimidin-4-amine. The final step involves the reaction of the resulting compound with 4-bromo-2-chloroacetophenone. The synthesis of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been described in detail in several research articles.
科学研究应用
(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been studied extensively for its potential use in cancer treatment. Several studies have shown that (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone inhibits the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to be effective against several types of cancer, including melanoma, lung cancer, and pancreatic cancer.
属性
IUPAC Name |
(4-methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-3-13(4-6-15)18(23)22-9-7-14(8-10-22)21-16-11-17(25-2)20-12-19-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQWCQRCSCGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

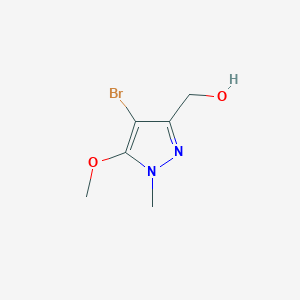
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)
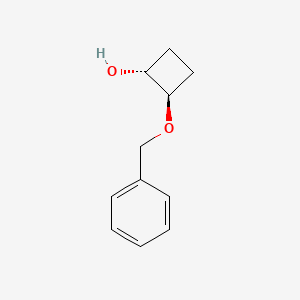

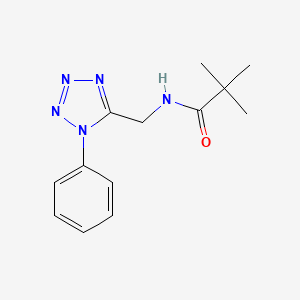
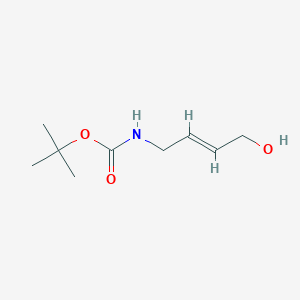
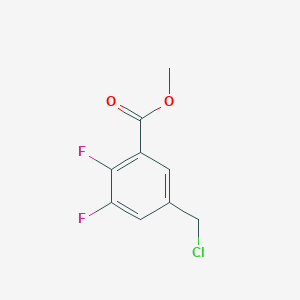
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2618885.png)
